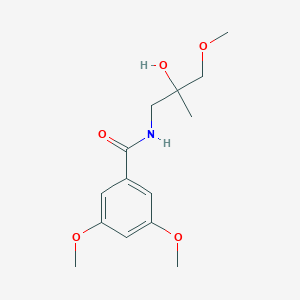

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-14(17,9-18-2)8-15-13(16)10-5-11(19-3)7-12(6-10)20-4/h5-7,17H,8-9H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTHZNYTMBOIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC(=C1)OC)OC)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethoxybenzamide, a compound with the CAS Number 1334375-11-9, belongs to the class of benzamide derivatives. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 283.32 g/mol. The structural features include methoxy and hydroxyl groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 283.32 g/mol |

| CAS Number | 1334375-11-9 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzamide derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines through multiple mechanisms, including the inhibition of dihydrofolate reductase (DHFR) and modulation of metabolic pathways involved in cell growth .

- Inhibition of Enzymatic Activity : Compounds in the benzamide class often act as inhibitors of key enzymes involved in cancer metabolism. For instance, benzamide riboside has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), leading to reduced nucleotide synthesis and subsequent cell growth inhibition .

- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Case Studies

A notable case study explored the effects of a related benzamide compound on human T-cell lymphoblastic leukemia cells. The study demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation and PARP cleavage .

Potential Therapeutic Uses

Given its biological activity, this compound could be explored for various therapeutic applications:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-hydroxy-3-methoxy-2-methylpropyl)-3,5-dimethoxybenzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamide have shown effectiveness against cervical adenocarcinoma (HeLa cells) with selectivity indices indicating lower toxicity to normal cells compared to cancerous ones .

Case Study: Cytotoxicity Against HeLa Cells

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Sorafenib | TBD | TBD |

Note: TBD indicates that specific values were not provided in the available literature but are crucial for comparative analysis.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory properties, which are common among benzamide derivatives. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models .

Neuroprotective Effects

There is emerging evidence that certain benzamide derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. This application is linked to their ability to cross the blood-brain barrier and interact with central nervous system targets .

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties against specific bacterial strains. This could be beneficial in developing new antibiotics or adjunct therapies for existing antimicrobial treatments.

Summary of Biological Activities

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and methoxy groups undergo hydrolysis under specific conditions:

-

Acid-Catalyzed Hydrolysis : The amide bond cleaves via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Demethylation : Boron tribromide selectively removes methyl groups from methoxy substituents without affecting the amide .

Functional Group Transformations

The hydroxyl and methoxy groups participate in alkylation, acylation, and oxidation:

-

Steric Effects : The tertiary alcohol (2-hydroxy-2-methylpropyl group) exhibits reduced reactivity in SN2 reactions due to steric hindrance .

-

Selectivity : Acylation favors the hydroxyl group over the amide nitrogen under mild conditions .

Stability Under Acidic/Basic Conditions

| Condition | pH | Temperature | Degradation Pathway | Half-Life | Source |

|---|---|---|---|---|---|

| Strong acid | 1–3 | 25°C | Amide hydrolysis | 48h | |

| Strong base | 12–14 | 25°C | Ester saponification (methoxy groups) | 8h | |

| Neutral aqueous | 7 | 25°C | Stable (>30 days) | N/A |

-

Base Sensitivity : Methoxy groups undergo slow saponification to phenolic hydroxyls in strong alkaline media .

Spectroscopic Characterization

Reactivity in Medicinal Chemistry Contexts

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a 3-methylbenzamide core with a 2-hydroxy-1,1-dimethylethyl substituent.

- Synthesis: Produced via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, followed by spectroscopic and X-ray characterization .

- Applications : Acts as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization reactions. The hydroxyl and tertiary amine groups facilitate coordination with transition metals.

Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide)

- Structure : Contains a 2,6-dimethoxybenzamide core and a substituted isoxazole moiety.

- Applications : A commercial herbicide targeting cellulose biosynthesis in plants .

- Key Difference : The 2,6-dimethoxy configuration and isoxazole ring contrast with the 3,5-dimethoxy and hydroxypropyl groups of the target compound. These structural variations likely alter bioactivity, solubility, and environmental persistence .

Data Table: Comparative Analysis

*Hypothesized based on structural analogs.

Research Findings and Implications

- Solubility : Hydroxy and methoxy substituents likely increase solubility in polar aprotic solvents (e.g., DMSO, ethyl ether), as seen in similar compounds .

- Bioactivity Gaps: While isoxaben’s 2,6-dimethoxy configuration confers herbicidal activity, the target compound’s 3,5-substitution and hydroxypropylamide side chain may redirect bioactivity toward non-pesticidal applications (e.g., pharmaceuticals or catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.